molecular formula C13H25NO5 B610253 Propargyl-PEG5-amine CAS No. 1589522-46-2

Propargyl-PEG5-amine

Cat. No.: B610253
CAS No.: 1589522-46-2
M. Wt: 275.35
InChI Key: BLBTXXAWMPTQOK-UHFFFAOYSA-N
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Description

Propargyl-PEG5-amine is a polyethylene glycol (PEG) derivative containing a propargyl group and an amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Analysis

Biochemical Properties

Propargyl-PEG5-amine plays a significant role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs . It interacts with enzymes and proteins through its Alkyne group, which can undergo a CuAAc reaction with Azide-containing molecules .

Cellular Effects

The effects of this compound on cells are primarily observed in its role as a linker in ADCs and PROTACs . It influences cell function by enabling the targeted delivery of cytotoxic drugs in ADCs or the degradation of specific proteins in PROTACs .

Molecular Mechanism

This compound exerts its effects at the molecular level through its Alkyne group, which can undergo a CuAAc reaction with Azide-containing molecules . This reaction is crucial for the formation of ADCs and PROTACs .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on its role in the synthesis of ADCs and PROTACs . Its stability and long-term effects on cellular function would be reflected in the performance of these compounds .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models would be indirectly observed through the efficacy and toxicity profiles of the ADCs and PROTACs it helps to form .

Metabolic Pathways

This compound is involved in the metabolic pathways of ADCs and PROTACs . It interacts with enzymes and cofactors during the CuAAc reaction .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its role as a linker in ADCs and PROTACs . It may interact with transporters or binding proteins during this process .

Subcellular Localization

The subcellular localization of this compound is determined by the ADCs or PROTACs it forms . It may be directed to specific compartments or organelles based on the targeting signals of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl-PEG5-amine can be synthesized through various methods, including the A3 and KA2-coupling three-component reactions involving aromatic aldehydes or ketones, alkynes, and amines. One efficient method involves using a novel magnetically reusable manganese nanocatalyst for C-N bond formation . This method offers high efficiency, mild reaction conditions, and environmental compatibility.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized catalytic systems. The use of green and recyclable catalysts is emphasized to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Propargyl-PEG5-amine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Propargyl-PEG5-amine exerts its effects through the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction. The propargyl group reacts with azide-bearing compounds to form a stable triazole linkage. This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and drug delivery .

Comparison with Similar Compounds

Uniqueness: Propargyl-PEG5-amine is unique due to its optimal PEG spacer length, which balances solubility and reactivity. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1H,3-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBTXXAWMPTQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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